Scaffold Target Engagement Potential: Class-Level c-Met Kinase Inhibitory Activity of [1,2,4]Triazolo[4,3-a]pyrazine Derivatives
The [1,2,4]triazolo[4,3-a]pyrazine scaffold has demonstrated validated c-Met kinase inhibitory activity. The most potent derivative in a published series (compound 17l) exhibited c-Met IC50 = 26.00 nM and VEGFR-2 IC50 = 2.6 µM, with antiproliferative IC50 values of 0.98 ± 0.08 µM (A549), 1.05 ± 0.17 µM (MCF-7), and 1.28 ± 0.25 µM (Hela) [1]. The reference compound foretinib shows c-Met IC50 = 0.4 nM in cell-free assays . CAS 1251599-89-9 has not been tested in these assays; the 8-phenoxy and N-(o-tolyl) substitution pattern is distinct from all compounds in the published c-Met SAR series, precluding direct potency extrapolation [2].
| Evidence Dimension | c-Met kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not experimentally determined for CAS 1251599-89-9 |
| Comparator Or Baseline | Compound 17l: c-Met IC50 = 26.00 nM; Foretinib: c-Met IC50 = 0.4 nM |
| Quantified Difference | Cannot be calculated; target compound untested |
| Conditions | Cell-free kinase inhibition assay; antiproliferative assay in A549, MCF-7, Hela cell lines |
Why This Matters
Establishes that the scaffold class is capable of nanomolar c-Met engagement, but the absence of data for this specific substitution pattern means users must independently validate target activity rather than relying on class-level assumptions.
- [1] Liu X, Li Y, Zhang Q, Pan Q, Zheng P, Dai X, Bai Z, Zhu W. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Front Chem. 2022;10:815534. doi:10.3389/fchem.2022.815534 View Source
- [2] Front Chem. 2022;10:815534. Table 1: SAR of [1,2,4]triazolo[4,3-a]pyrazine derivatives. No compound in the series bears 8-phenoxy or N-(o-tolyl)acetamide substitution. View Source
